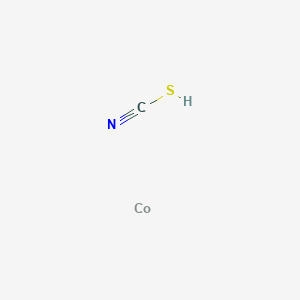

Thiocyanic acid, cobalt(2+) salt

Description

Thiocyanic acid, cobalt(2+) salt (Co(SCN)₂), also known as cobalt(II) thiocyanate, is a coordination compound with the molecular formula Co(SCN)₂·xH₂O (hydrated form). Its structure consists of cobalt ions coordinated to thiocyanate ligands (SCN⁻) in a tetrahedral or octahedral geometry depending on hydration . Key properties include:

- Molecular weight: 193.113 g/mol (anhydrous basis) .

- Physical state: Typically appears as pink to blue hygroscopic crystals or powder .

- Solubility: Highly soluble in water and polar organic solvents like ethanol .

- Applications: Used in synthesis of coordination complexes, optical materials, and as a reagent in analytical chemistry (e.g., detecting halides or metals via colorimetric reactions) .

Cobalt(II) thiocyanate exhibits unique optical and magnetic properties due to its d⁷ electronic configuration.

Properties

IUPAC Name |

cobalt;thiocyanic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.Co/c2-1-3;/h3H; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUKIPMMIMKHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)S.[Co] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCoNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3017-60-5 | |

| Record name | Cobalt(II) thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3017-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Salt Metathesis Reactions

The most widely documented method for synthesizing cobalt(II) thiocyanate involves salt metathesis reactions between cobalt(II) salts and thiocyanate precursors. For example, the trihydrate form, Co(SCN)₂(H₂O)₃, is typically prepared by reacting aqueous cobalt(II) sulfate (CoSO₄) with barium thiocyanate (Ba(SCN)₂):

The insoluble barium sulfate (BaSO₄) precipitates, leaving cobalt(II) thiocyanate in solution, which is then crystallized by evaporation . Alternatively, anhydrous cobalt(II) thiocyanate can be obtained using hexakis(acetonitrile)cobalt(II) tetrafluoroborate (Co(NCMe)₆₂) and potassium thiocyanate (KSCN) in acetonitrile:

Diethyl ether is subsequently added as an antisolvent to precipitate the anhydrous product .

Anhydrous Preparation via Alcoholic Solvent Methods

Industrial-scale synthesis of anhydrous cobalt(II) thiocyanate employs alcoholic solvent systems to enhance yield and purity. A patented method involves reacting anhydrous cobalt(II) chloride (CoCl₂) or cobalt(II) sulfate (CoSO₄) with alkali metal or ammonium thiocyanates (e.g., NH₄SCN, KSCN) in saturated aliphatic alcohols (C1–C4) . Key steps include:

-

Stoichiometric Ratios : A 1:2 molar ratio of cobalt salt to thiocyanate ensures complete conversion.

-

Solvent Selection : Methanol, ethanol, or methyl cellosolve (2-methoxyethanol) are preferred for their ability to dissolve Co(SCN)₂ while precipitating byproducts like KCl or (NH₄)₂SO₄.

-

Dehydration-Distillation : Water is removed via azeotropic distillation with the alcohol, ensuring anhydrous conditions.

For example, reacting CoCl₂·6H₂O with NH₄SCN in methyl cellosolve at 50–200°C yields a solution of Co(SCN)₂, which is filtered to remove (NH₄)₂SO₄ and dried under vacuum .

Coordination Complex-Derived Synthesis

Cobalt(II) thiocyanate can also be synthesized as part of larger coordination complexes. A 2022 study demonstrated the reaction of CoCl₂·6H₂O with thiocyanate ions (SCN⁻) and organic ligands (e.g., 3,4-dimethylaniline or histamine) in aqueous-ethanolic solutions . The resulting complexes, such as {Co(SCN)₄₃}·Cl and {Co(SCN)₄₂}·2Cl, feature cobalt centers bridged by thiocyanate ligands in layered or chain structures. While this method prioritizes structural diversity over pure Co(SCN)₂ production, it highlights the versatility of thiocyanate in cobalt coordination chemistry .

Solvent and Antisolvent Techniques

The choice of solvent critically influences the hydration state of the product. Hydrated forms are typically isolated from aqueous solutions, whereas anhydrous Co(SCN)₂ requires non-aqueous solvents and antisolvents:

-

Hydrated Form : Crystallization from water yields Co(SCN)₂(H₂O)₃, stabilized by hydrogen bonding between thiocyanate ligands and water molecules .

-

Anhydrous Form : Adding diethyl ether to acetonitrile solutions of Co(SCN)₂ disrupts solvent coordination, forcing precipitation of the anhydrous phase .

Large-scale production prioritizes cost-effectiveness and reproducibility. The patent-preferenced method using NH₄SCN and CoCl₂ in methyl cellosolve exemplifies an optimized industrial process :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Acetonitrile | Methyl cellosolve |

| Temperature | 25–50°C | 50–200°C |

| Byproduct Removal | Filtration | Continuous centrifugation |

| Yield | 70–85% | 90–95% |

Challenges and Optimization

-

Byproduct Contamination : Incomplete removal of BaSO₄ or KCl can reduce purity. Centrifugation or repeated washing with hot alcohol mitigates this .

-

Hydration Control : Anhydrous conditions require rigorous solvent drying, often achieved via azeotropic distillation .

-

Stoichiometric Precision : Excess thiocyanate can lead to side products like [Co(SCN)₄]²⁻, altering the product’s coordination geometry .

Chemical Reactions Analysis

Types of Reactions

Cobalt(II) thiocyanate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cobalt(III) thiocyanate.

Reduction: It can be reduced to cobalt metal in the presence of strong reducing agents.

Substitution: It can participate in ligand exchange reactions with other thiocyanate compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.

Substitution: Ligand exchange reactions often involve other thiocyanate salts under mild conditions.

Major Products Formed

Oxidation: Cobalt(III) thiocyanate.

Reduction: Cobalt metal.

Substitution: Various cobalt-thiocyanate complexes.

Scientific Research Applications

Scientific Research Applications

-

Cobalt Thiocyanate Test (Scott Test) :

- The most notable application of cobalt(II) thiocyanate is in the Scott test , a qualitative analysis method for detecting cocaine. This test exploits the formation of a blue complex when cobalt(II) thiocyanate interacts with cocaine in acidic conditions, making it a valuable tool in forensic science .

-

Thermochromism and Paramagnetism :

- Recent studies have demonstrated that cobalt(II) thiocyanate exhibits thermochromism —a change in color with temperature—and switchable paramagnetism when dissolved in ionic liquids. This property has potential implications for the development of temperature-sensitive materials and magnetic devices .

- Catalysis :

- Metal Surface Treatments :

- Coloring Agents :

Case Study 1: Forensic Application

In forensic laboratories, the Scott test has been extensively validated for its reliability in detecting cocaine residues on various surfaces. A study demonstrated that the test could detect cocaine concentrations as low as 0.1 mg/mL, highlighting its effectiveness for law enforcement agencies .

Case Study 2: Thermochromic Materials

Research conducted on cobalt(II) complexes revealed their potential use in thermochromic applications. By embedding these complexes within polymer matrices, scientists developed materials that change color at specific temperatures, which could be utilized in smart textiles and temperature indicators .

Safety and Handling Considerations

Due to its toxicological properties, cobalt(II) thiocyanate must be handled with care. Exposure limits set by regulatory bodies recommend a threshold limit value (TLV) of 0.02 mg/m³ for airborne concentrations to mitigate health risks associated with inhalation or skin contact . Proper laboratory protocols should be established to ensure safe usage.

Mechanism of Action

The mechanism by which cobalt(II) thiocyanate exerts its effects involves its ability to form coordination complexes with various ligands. The cobalt ion in the compound can coordinate with multiple thiocyanate ions, leading to the formation of stable complexes. These complexes can interact with molecular targets, such as organic bases, through coordination bonds, resulting in colorimetric changes that are useful in analytical applications .

Comparison with Similar Compounds

Comparison with Similar Thiocyanate Compounds

Thiocyanates share the general formula M(SCN)ₙ , where M is a metal cation. Below is a comparative analysis of Co(SCN)₂ with analogous compounds:

Lithium Thiocyanate (LiSCN)

- Molecular formula : LiSCN.

- Molecular weight : 65.019 g/mol .

- Physical state : Colorless crystalline solid.

- Applications : Electrolyte in lithium-ion batteries, industrial solvent, and precursor for organic thiocyanates .

- Key difference : LiSCN is less toxic than cobalt derivatives but lacks catalytic or magnetic utility.

Nickel(II) Thiocyanate (Ni(SCN)₂)

- Molecular formula : Ni(SCN)₂.

- Molecular weight : 282.95 g/mol .

- Physical state : Green crystalline solid.

- Applications : Used in electroplating and as a precursor for nickel-based catalysts.

- Key difference : Ni(SCN)₂ is less hygroscopic than Co(SCN)₂ but shares similar solubility profiles .

Lead(II) Thiocyanate (Pb(SCN)₂)

- Molecular formula : Pb(SCN)₂.

- Molecular weight : 323.36 g/mol .

- Physical state : White to yellow powder.

- Applications: Historically used in pyrotechnics (e.g., "Pharaoh's serpent" fireworks) but now restricted due to toxicity .

- Key difference: Pb(SCN)₂ is highly toxic (neurotoxic, carcinogenic) and regulated under international conventions .

Mercury(II) Thiocyanate (Hg(SCN)₂)

- Molecular formula : Hg(SCN)₂.

- Molecular weight : 316.76 g/mol .

- Physical state : White crystalline solid.

- Applications : Banned in most industrial uses due to extreme toxicity; formerly used in explosives and photography .

- Key difference : Hg(SCN)₂ is acutely toxic (LD₅₀ < 50 mg/kg in rats) and environmentally persistent .

Data Tables

Table 1. Structural and Physical Properties

Biological Activity

Thiocyanic acid, cobalt(II) salt (Co(SCN)₂), is an inorganic compound that has garnered attention for its biological activity and potential therapeutic applications. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Thiocyanic acid, cobalt(II) salt is characterized by its coordination complex structure where cobalt ions are coordinated with thiocyanate ligands. It can be synthesized through various methods, including reaction of cobalt(II) salts with thiocyanic acid or thiocyanate salts. The compound exhibits distinct chemical properties that influence its biological interactions.

Mechanisms of Biological Activity

-

Antimicrobial Properties :

- Thiocyanate ions (SCN⁻), a component of thiocyanic acid, have been shown to possess antimicrobial properties. They are involved in the generation of hypothiocyanous acid (HOSCN) through enzymatic reactions mediated by myeloperoxidase (MPO) and other peroxidases. HOSCN exhibits selective antimicrobial activity against a range of pathogens while being less harmful to host tissues .

- Oxidative Stress Modulation :

- Cytotoxicity :

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of HOSCN generated from thiocyanate ions against pathogenic bacteria. The results indicated that HOSCN effectively inhibited bacterial growth by targeting critical metabolic pathways within bacterial cells, demonstrating a promising avenue for therapeutic applications in infection control .

Study 2: Oxidative Stress and Cell Viability

In vitro studies assessed the impact of cobalt(II) thiocyanate on human endothelial cells. Results showed that at lower concentrations, cobalt enhanced cell survival by upregulating antioxidant defenses; however, higher concentrations led to increased oxidative stress and apoptosis .

| Concentration (µM) | Cell Viability (%) | Oxidative Stress Marker Levels |

|---|---|---|

| 0 | 100 | Baseline |

| 10 | 85 | Moderate |

| 50 | 60 | High |

| 100 | 30 | Very High |

Study 3: Environmental Impact

Research has also highlighted the environmental implications of thiocyanate compounds, particularly in agricultural settings where they may influence soil microbiota and plant health. Certain bacteria capable of utilizing thiocyanate as a nitrogen source were identified, suggesting a role in bioremediation and nutrient cycling .

Q & A

Q. What are the standard laboratory methods for synthesizing cobalt(II) thiocyanate, and how do reaction conditions influence product purity?

Cobalt(II) thiocyanate is typically synthesized by reacting cobalt(II) salts (e.g., CoCl₂ or Co(NO₃)₂) with potassium thiocyanate (KSCN) in aqueous solution. A common protocol involves:

- Dissolving CoCl₂·6H₂O in deionized water.

- Adding stoichiometric KSCN under stirring to form a deep blue solution.

- Evaporating the solution to dryness or precipitating with ethanol to isolate the product . Key considerations : Excess thiocyanate can lead to polymeric complexes, while pH control (acidic conditions) prevents hydrolysis of Co²⁺. Purity is verified via elemental analysis and FT-IR spectroscopy (SCN⁻ stretching at ~760 cm⁻¹) .

Q. How can researchers confirm the identity of cobalt(II) thiocyanate in a synthesized sample?

Confirmatory tests include:

- UV-Vis Spectroscopy : Aqueous Co(SCN)₂ exhibits absorption maxima at 620–625 nm due to d-d transitions of Co²⁺ in an octahedral field .

- Thiocyanate Complexation : Shaking the solution with amyl alcohol/ether produces a blue upper layer, confirming Co²⁺-SCN⁻ interaction .

- Anion Testing : Adding Fe³⁺ to a sample releases SCN⁻, forming blood-red Fe(SCN)₃ .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for cobalt(II) thiocyanate across different solvents?

Discrepancies in solubility (e.g., in water vs. organic solvents) arise from polymerization tendencies and solvent coordination. To address this:

- Perform solubility studies under controlled humidity (to prevent hydration changes).

- Use X-ray crystallography to compare structures of samples recrystallized from water (hexaaqua-Co²⁺) vs. ethanol (polymeric Co-SCN chains) .

- Analyze thermogravimetric (TGA) data to differentiate hydrated vs. anhydrous forms .

Q. How does the coordination environment of cobalt(II) thiocyanate influence its reactivity in catalytic or magnetic applications?

Co(SCN)₂ exhibits versatile coordination modes:

- Polymeric Networks : Bridging SCN⁻ ligands form 1D chains, enhancing thermal stability but reducing solubility .

- Spin Crossover Behavior : Magnetic susceptibility studies reveal transitions between high-spin (paramagnetic) and low-spin states under temperature/pressure variations . Methodological Tip : Use X-ray absorption spectroscopy (XAS) to probe local Co²⁺ geometry and ligand field effects .

Q. What safety protocols are critical when handling cobalt(II) thiocyanate, given regulatory restrictions?

Co(SCN)₂ is classified as a Category 1B carcinogen (EU CLP Regulation). Key precautions:

- Use fume hoods and PPE to avoid inhalation/contact.

- Dispose of waste via EPA-approved methods for cobalt compounds (e.g., hydroxide precipitation) .

- Monitor workplace air for Co²⁺ levels (OSHA PEL: 0.1 mg/m³) .

Data Contradiction Analysis

Methodological Resources

- Synthesis Optimization : Vary stoichiometry (Co²⁺:SCN⁻ = 1:2 to 1:4) to control polymerization .

- Advanced Characterization : Pair Raman spectroscopy with DFT calculations to assign SCN⁻ bridging modes .

- Environmental Impact Mitigation : Substitute Co(SCN)₂ with Fe(SCN)₃ in non-critical applications to reduce cobalt usage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.